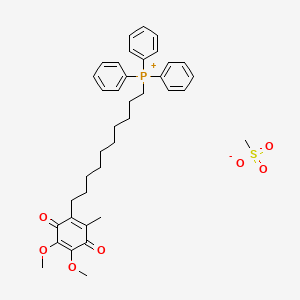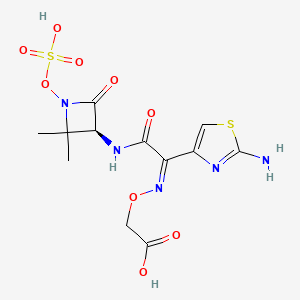
多粘菌素硫酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
作用机制
多黏菌素是一种表面活性剂,可以穿透并破坏细菌细胞膜 . 它具有多阳离子性,并具有疏水和亲脂部分,使其能够与细菌胞质膜相互作用并改变其通透性 . 这种作用是杀菌的,导致细胞死亡 . 多黏菌素靶向细菌外膜和胞质膜上存在的脂多糖的脂质 A 部分,导致膜破坏和渗透压失衡 .
类似化合物:
多粘菌素 B: 在化学上与多黏菌素相似,并具有可比的作用机制、耐药模式和活性谱.
多粘菌素 A、C 和 D: 多粘菌素家族的其他成员,但在临床实践中不常用.
多黏菌素的独特性: 多黏菌素在对抗多重耐药革兰氏阴性菌的有效性及其作为最后手段抗生素的用途方面是独特的 . 与其他多粘菌素不同,多黏菌素以多黏菌素甲磺酸钠和多黏菌素硫酸盐两种形式存在,在给药途径方面提供了多样性 .
科学研究应用
生化分析
Biochemical Properties
Belcomycin selectively inhibits the synthesis of deoxyribonucleic acid (DNA), with the guanine and cytosine content correlating with the degree of mitomycin-induced cross-linking . At high concentrations of the drug, cellular RNA and protein synthesis are also suppressed . The main structural group common to all bleomycins is called bleomycinic acid .
Cellular Effects
Belcomycin has been shown to have antitumor activity, selectively inhibiting the synthesis of DNA . It causes DNA strand scission through the formation of an intermediate metal complex requiring a metal ion cofactor such as copper or iron . This action results in inhibition of DNA synthesis, and to a lesser degree, in inhibition of RNA and protein synthesis .
Molecular Mechanism
The DNA-cleaving actions of Belcomycin are dependent on oxygen and metal ions . It binds to DNA leading to single- and double-strand breaks .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Belcomycin have been observed to change over time. For instance, in a study on bleomycin-induced pulmonary fibrosis in rats, it was found that the elimination of pulmonary fibrosis in 28-day rats was slowed down, and the area under the curve was increased compared to the control group .
Dosage Effects in Animal Models
In animal models, the effects of Belcomycin vary with different dosages. For instance, in a study on bleomycin-induced pulmonary fibrosis in mice, it was found that the lung exposure to Belcomycin was significantly higher in the model group than in the control group, suggesting that the pathological changes of pulmonary fibrosis were conducive to the lung exposure of Belcomycin .
Metabolic Pathways
Belcomycin is involved in various metabolic pathways. It is a nonribosomal peptide that is a hybrid peptide-polyketide natural product. The peptide/polyketide/peptide backbone of the bleomycin aglycon is assembled by the bleomycin megasynthetase, which is made of both nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) modules .
Transport and Distribution
Belcomycin is transported and distributed within cells and tissues. It is slowly absorbed by oral administration and has low bioavailability and a slow clearance rate . The elimination of pulmonary fibrosis in 28-day rats was slowed down, and the area under the curve was increased compared to the control group .
Subcellular Localization
The subcellular localization of Belcomycin and its effects on activity or function are not well known. In a study on bleomycin-induced pulmonary fibrosis, intense signals of Smad3-positive and pSmad2-positive, which are key molecules involved in mediating transforming growth factor (TGF)-β signaling from the cell membrane to the nucleus, were observed to be localized to the nuclei of the infiltrating macrophages and to type II epithelial cells .
准备方法
化学反应分析
反应类型: 多黏菌素经历各种化学反应,包括氧化、还原和取代 .
常用试剂和条件:
氧化: 多黏菌素可以用强氧化剂氧化。
还原: 还原反应涉及使用还原剂,如硼氢化钠。
取代: 取代反应可以与甲醛和亚硫酸氢钠等试剂发生.
主要生成产物:
氧化: 多黏菌素的氧化衍生物。
还原: 多黏菌素的还原形式。
相似化合物的比较
Polymyxin B: Chemically similar to colistin and has comparable mechanisms of action, resistance patterns, and spectra of activity.
Polymyxin A, C, and D: Other members of the polymyxin group, but not commonly used in clinical practice.
Uniqueness of Colistin: Colistin is unique in its effectiveness against multidrug-resistant Gram-negative bacteria and its use as a last-resort antibiotic . Unlike other polymyxins, colistin is available in both colistimethate sodium and colistin sulfate forms, providing versatility in administration routes .
属性
CAS 编号 |
1264-72-8 |
|---|---|
分子式 |
C52H98N16O13 |
分子量 |
1155.4 g/mol |
IUPAC 名称 |
N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-5-methylheptanamide |
InChI |
InChI=1S/C52H98N16O13/c1-9-29(6)11-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-27(2)3)66-50(79)39(26-28(4)5)65-45(74)34(15-21-55)60-46(37)75/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76)/t29?,30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+/m1/s1 |
InChI 键 |
YKQOSKADJPQZHB-QNPLFGSASA-N |
SMILES |
CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O |
手性 SMILES |
CCC(C)CCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O |
规范 SMILES |
CCC(C)CCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O |
熔点 |
200-220 °C 200 - 220 °C |
Key on ui other cas no. |
1264-72-8 |
物理描述 |
Solid |
Pictograms |
Acute Toxic |
溶解度 |
WHITE TO SLIGHTLY YELLOW FINE POWDER; ODORLESS; FREELY SOL IN WATER; SLIGHTLY SOL IN METHANOL; INSOL IN ACETONE, ETHER; SOLN MORE STABLE @ ACID THAN ALKALINE PH /COLISTIN SULFATE/ 2.38e-01 g/L |
产品来源 |
United States |
Q1: How does Colistin sulfate salt exert its antibacterial effect?
A1: Colistin sulfate salt primarily targets Gram-negative bacteria. It interacts with the lipopolysaccharide (LPS) component of the bacterial outer membrane. This interaction disrupts the membrane integrity, leading to leakage of cellular contents and ultimately bacterial cell death. []
Q2: Does Colistin sulfate salt affect other molecular chaperones like DnaK (prokaryotic Hsp70) or small Hsps?
A2: No, Colistin sulfate salt specifically inhibits the chaperone function of the N-terminal domain of HtpG and doesn't impact the function of other molecular chaperones like DnaK or small Hsps. []
Q3: What structural changes in HtpG are induced by Colistin sulfate salt?
A3: Colistin sulfate salt binding increases the surface hydrophobicity of HtpG's N-terminal domain. This change induces the oligomerization of both HtpG and its N-terminal domain, ultimately contributing to the inhibition of its chaperone function. []
Q4: How does the activity of Colistin sulfate salt against L-forms of bacteria compare to its activity against the bacterial form?
A4: While Colistin sulfate salt is effective against both L-forms and bacterial forms of certain species, it generally shows greater activity against the bacterial form. This difference is attributed to the L-forms lacking the typical triple-layered cell wall structure present in the bacterial form, which is a key target of Colistin sulfate salt. []
Q5: What effect does systemic infection caused by Pseudomonas aeruginosa have on the brain uptake of Colistin sulfate salt in mice?
A5: Despite a significant increase in plasma levels of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) during Pseudomonas aeruginosa infection, the brain uptake of Colistin sulfate salt remains similar in infected and non-infected mice. This suggests that systemic bacteremia induced by this pathogen does not significantly alter the blood-brain barrier integrity or enhance Colistin sulfate salt penetration into the brain. []
Q6: How does the administration of Salmonella enterica lipopolysaccharide (LPS) compare to Pseudomonas aeruginosa infection in terms of blood-brain barrier (BBB) disruption and Colistin sulfate salt brain uptake in mice?
A6: While both LPS and Pseudomonas aeruginosa infection trigger inflammatory responses, LPS administration induces a 4-fold increase in Colistin sulfate salt brain uptake and a significant increase in BBB permeability compared to bacterial infection. Interestingly, plasma cytokine levels are lower with LPS treatment, suggesting that BBB disruption and Colistin sulfate salt brain penetration may not solely depend on the magnitude of systemic inflammation. []
Q7: What is the molecular formula and weight of Colistin sulfate salt?
A7: Unfortunately, the provided research abstracts do not specify the exact molecular formula and weight of Colistin sulfate salt. For precise information, refer to the drug information sheet or chemical databases like PubChem or ChemSpider.
Q8: How stable is Colistin sulfate salt under various conditions?
A8: The provided abstracts do not offer detailed information about the stability of Colistin sulfate salt under specific conditions. For detailed stability data, consult the drug information sheet or relevant pharmaceutical literature.
Q9: What is the significance of Colistin sulfate salt in treating infections caused by Carbapenem-Resistant Organisms (CROs)?
A9: Colistin sulfate salt has re-emerged as a last-resort treatment option for infections caused by CROs, which are resistant to many other antibiotics. This is because it retains activity against many CROs, providing a valuable treatment avenue. []
Q10: Does the use of Colistin sulfate salt in livestock pose a risk for the emergence of antimicrobial-resistant bacteria?
A10: The Food Safety Commission of Japan (FSCJ) conducted a risk assessment on antimicrobial-resistant bacteria arising from Colistin sulfate salt use in livestock. They concluded that the risk of selecting drug-resistant Escherichia coli and Salmonella enterica subspecies enterica due to Colistin sulfate salt use in cattle and pigs is low unless there is an increase in its usage. []
Q11: Are there any documented cases of resistance to Colistin sulfate salt?
A11: Yes, the emergence of Colistin-resistant bacteria, particularly Acinetobacter baumannii strains, poses a significant clinical challenge. This resistance highlights the need for alternative treatment strategies and emphasizes the importance of antimicrobial stewardship. []
Q12: What is the potential of cecropin A-melittin (CA-M) hybrid peptides as an alternative to Colistin sulfate salt in treating infections caused by colistin-resistant Acinetobacter baumannii?
A12: Research indicates that CA-M hybrid peptides show promising activity against colistin-resistant Acinetobacter baumannii strains. These peptides exhibit different lethal mechanisms compared to Colistin sulfate salt and demonstrate improved performance in permeabilizing both the outer and inner membranes of resistant strains, suggesting their potential as alternative therapeutic agents. []
Q13: How does the administration of Colistin sulfate salt affect the gut microbiome of piglets, and are there any implications for antibiotic resistance?
A13: Metagenomic analysis of piglet gut microbiomes revealed that Colistin sulfate salt treatment increased overall microbial diversity but also led to the upregulation of several antibiotic resistance genes, including tsnr, ant6ia, tetq, oleb, norm, ant3ia, and mexh. This finding emphasizes the potential for Colistin sulfate salt to contribute to the spread of antibiotic resistance genes within the gut microbiome. []
Q14: Does the use of Colistin sulfate salt for treating post-weaning diarrhea (PWD) in piglets lead to the development of resistance in E. coli?
A14: Research shows that while an oral regimen of Colistin sulfate salt effectively reduced fecal E. coli in a PWD piglet model, it also exerted significant selection pressure on the E. coli population, leading to increased resistance to Colistin sulfate salt. []
Q15: What are the potential toxicological effects of Colistin sulfate salt?
A15: While the abstracts don't go into detailed toxicity profiles, they mention that Coly-Mycin S exhibits toxicity, making it unsuitable for intramuscular administration. [] More research is needed to fully understand its toxicological impact.
Q16: Are there any known alternatives to Colistin sulfate salt for treating bacterial infections?
A16: Yes, depending on the specific pathogen and clinical context, several alternative antibiotics might be considered, including:
Q17: Is there any research on using natural substances like cinnamon or ginger as potential alternatives to Colistin sulfate salt in broiler chicks?
A17: Research has explored the effects of cinnamon (Cinnamomum verum) and ginger (Zingiber officinale) as feed additives in broiler chicks and compared their impact on serum lipid profiles to that of a commercial antibiotic growth promoter (Doxystin). The study found that both spices significantly reduced total cholesterol and LDL-C levels, demonstrating their potential as natural hypocholesterolemic agents. While this research doesn't directly assess their antimicrobial efficacy, it suggests that natural substances could be promising alternatives to antibiotics in animal feed. []
Q18: What are the potential benefits of using rumen microbial preparations as an alternative to Colistin sulfate salt in broiler diets?
A18: Research on supplementing broiler diets with sheep rumen microbial preparations revealed potential benefits such as increased average daily weight gain and improved feed conversion ratio. These findings suggest that rumen microbial preparations could be a viable alternative to in-feed antibiotics like Colistin sulfate salt in broiler production. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















